molecular formula C10H19NO2 B2867636 2-Morpholinocyclohexanol CAS No. 99176-18-8

2-Morpholinocyclohexanol

Cat. No. B2867636
CAS RN: 99176-18-8
M. Wt: 185.267
InChI Key: VRWZNEVHNNIRKP-UHFFFAOYSA-N
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Description

2-Morpholinocyclohexanol is a versatile chemical compound used in scientific research. With its unique structure, it finds applications as a catalyst, solvent, and pharmaceutical intermediate. It is also used in the creation of pH-sensitive liposomes, which are designed to release their cargo in response to a weakly acidic environment .


Synthesis Analysis

The synthesis of 2-Morpholinocyclohexanol involves several steps, including column chromatography and thin-layer chromatography (TLC). The reactions are monitored by TLC, and the final product is analyzed using NMR and mass spectrometry .


Molecular Structure Analysis

The molecular structure of 2-Morpholinocyclohexanol is unique and contributes to its diverse properties. It contains a conformational switch that enables a drastic conformational flip upon protonation . This conformational flip disrupts the liposome membrane and causes rapid release of cargo specifically in areas of increased acidity .


Chemical Reactions Analysis

The chemical reactions involving 2-Morpholinocyclohexanol are complex and involve several steps. The reactions are monitored by TLC and the products are analyzed using NMR and mass spectrometry .

Scientific Research Applications

pH-Sensitive Liposomes (Fliposomes)

2-Morpholinocyclohexanol is used in the creation of pH-sensitive liposomes, also known as fliposomes . These liposomes contain a lipid that performs a conformational flip and triggers an instant cargo release in acidic medium . This pH-sensitive behavior is particularly useful in drug delivery systems, where the drug needs to be released in specific areas of increased acidity .

Controlled Drug Release

The conformational switch of 2-Morpholinocyclohexanol allows for controlled drug release . When the pH drops below 5.5, the liposomes release their content within a few seconds . This feature can be utilized in targeted drug delivery, especially for cancer treatments where the tumor environment is often more acidic .

Stability in Blood Serum

Liposomes containing 2-Morpholinocyclohexanol have shown stability in blood serum in vitro after 48 hours at 37°C . This stability is crucial for any drug delivery system as it ensures the drug can circulate in the body for a longer period without being degraded .

Enhanced Cytotoxicity in Cancer Cells

Methotrexate-loaded liposomes containing 2-Morpholinocyclohexanol demonstrated much higher cytotoxicity in HeLa cells than the free drug . This indicates that these liposomes can serve as viable drug delivery systems, potentially improving the effectiveness of cancer treatments .

Reduction of Side Effects

Liposomes have been used successfully to reduce side effects of antitumor drugs and antibiotics . By incorporating 2-Morpholinocyclohexanol into liposomes, it’s possible to further optimize these systems and minimize side effects .

Increased Bioavailability

The encapsulation of biologically active compounds in liposomes can increase the bioavailability of substances . 2-Morpholinocyclohexanol, with its unique properties, can enhance this effect, making drugs more effective .

Mechanism of Action

Target of Action

The primary target of 2-Morpholinocyclohexanol is the lipid structure of liposomes . This compound is incorporated into the lipid structure, acting as a pH-sensitive conformational switch .

Mode of Action

2-Morpholinocyclohexanol interacts with its target by undergoing a drastic conformational flip upon protonation . This conformational flip disrupts the liposome membrane, causing a rapid release of cargo specifically in areas of increased acidity .

Biochemical Pathways

The affected pathway involves the acid-induced conformational flip of 2-Morpholinocyclohexanol, which parallels the pH-titration curve for liposome leakage . This process results in membrane perturbations and content leakage .

Pharmacokinetics

The compound’s stability in blood serum in vitro after 48 hours at 37°c is noted . This suggests that the compound may have suitable pharmacokinetic properties for drug delivery applications.

Result of Action

The molecular effect of 2-Morpholinocyclohexanol’s action involves an acid-triggered conformational flip, shortening of lipid tails, and membrane perturbations . The cellular effect is the rapid release of cargo from liposomes, which has been demonstrated with methotrexate-loaded liposomes showing much higher cytotoxicity in HeLa cells than the free drug .

Action Environment

The action of 2-Morpholinocyclohexanol is influenced by the pH of the environment . The compound performs a conformational flip and triggers an instant cargo release in acidic medium . This pH-sensitive behavior makes it particularly useful in environments with increased acidity, such as in certain physiological and pathological conditions including endosome processing, inflammation, ischemia, and solid tumor growth .

Future Directions

The use of 2-Morpholinocyclohexanol in the creation of pH-sensitive liposomes presents exciting possibilities for future research and applications, particularly in the field of drug delivery . Further studies could explore other potential applications of this compound in various fields of science and technology.

properties

IUPAC Name

2-morpholin-4-ylcyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c12-10-4-2-1-3-9(10)11-5-7-13-8-6-11/h9-10,12H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWZNEVHNNIRKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N2CCOCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Morpholinocyclohexanol

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